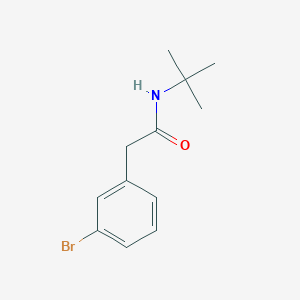
1-Pentyl-1H-benzimidazole-2-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Pentyl-1H-benzimidazole-2-carbaldehyde" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is characterized by a pentyl group attached to the nitrogen atom of the imidazole ring and an aldehyde functional group at the 2-position of the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including materials science, pharmaceuticals, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach is the one-pot synthesis, which can involve photochemical annulations, as seen in the synthesis of benzo[c]carbazoles from 2-chloroindole-3-carbaldehydes . Another method includes the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, yielding fluorescent benzimidazole compounds . A metal-free synthesis route using visible light irradiation and an oxidant has been reported for the synthesis of 2-substituted-1H-4-carboxamide benzimidazole . Additionally, the reaction of ferrocenecarbaldehyde with o-phenylenediamine has been used to synthesize N-ferrocenylmethyl-2-ferrocenyl-benzimidazole . These methods highlight the versatility and adaptability of benzimidazole synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was elucidated, revealing its crystallization in a monoclinic system . The structural details provide insight into the molecular conformation and potential intermolecular interactions that can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Benzimidazole-2-carbaldehydes can undergo various chemical reactions with different reagents. For example, they can react with enamines to form complex structures such as hexahydro-4aH-indolo[1,2-a]benzimidazole . The reactivity of these compounds can be influenced by substituents, as seen in the synthesis of 2-aryl benzimidazoles promoted by an ionic liquid . Understanding these reactions is crucial for the development of new benzimidazole-based compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the presence of a pentyl group and an aldehyde functional group in 1-Pentyl-1H-benzimidazole-2-carbaldehyde would affect its solubility, boiling point, and potential for intermolecular interactions. The fluorescence properties of benzimidazole derivatives are also noteworthy, as they can cover important regions of the electromagnetic spectrum . Additionally, the anticorrosion properties of certain benzimidazole compounds have been studied, demonstrating their utility in protecting metals like iron and copper .
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzimidazole, y compris le 1-Pentyl-1H-benzimidazole-2-carbaldéhyde, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ces composés peuvent agir comme des inhibiteurs de diverses enzymes impliquées dans la prolifération des cellules cancéreuses. La structure du benzimidazole permet une interaction avec les biopolymères dans le système vivant, ce qui peut être exploité pour cibler des voies spécifiques dans les cellules cancéreuses .
Propriétés antimicrobiennes
L'activité antimicrobienne des composés benzimidazoliques est bien documentée. Ils ont été utilisés pour développer de nouveaux traitements contre les infections bactériennes et fongiques. Le groupement benzimidazole peut être fonctionnalisé pour améliorer son interaction avec les enzymes microbiennes, perturbant leur fonction et conduisant à la mort de l'agent pathogène .
Applications antiparasitaires
Le this compound s'est avéré prometteur dans le traitement des infections parasitaires. Sa structure lui permet d'interférer avec le cycle de vie des parasites, offrant une voie potentielle pour le développement de nouveaux médicaments antiparasitaires .
Effets antioxydants
Les dérivés du benzimidazole sont également explorés pour leurs propriétés antioxydantes. Ils peuvent neutraliser les radicaux libres, qui sont des sous-produits nocifs du métabolisme cellulaire qui peuvent causer un stress oxydatif et des dommages aux cellules .
Catalyse
Dans le domaine de la catalyse, les dérivés du benzimidazole peuvent agir comme des ligands pour les complexes métalliques. Ces complexes peuvent catalyser diverses réactions chimiques, y compris celles qui sont importantes dans les procédés industriels .
Applications de détection
La structure unique des composés benzimidazoliques les rend adaptés à une utilisation dans les technologies de détection. Ils peuvent être conçus pour se lier sélectivement à des molécules spécifiques, ce qui permet de les utiliser dans des capteurs pour détecter des polluants environnementaux ou des marqueurs biologiques .
Inhibition de la corrosion
Les dérivés du benzimidazole ont été utilisés comme inhibiteurs de corrosion. Ils peuvent former une couche protectrice sur les métaux, empêchant l'oxydation et la dégradation causées par des facteurs environnementaux .
Synthèse pharmaceutique
La nature multifonctionnelle des composés benzimidazoliques, y compris le this compound, en fait des précurseurs précieux dans la synthèse de divers composés pharmaceutiques. Leur capacité à subir diverses transformations chimiques permet la création d'une large gamme de produits médicamenteux .
Safety and Hazards
Propriétés
IUPAC Name |
1-pentylbenzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQNAYENYYYCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394082 |
Source


|
| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610275-04-2 |
Source


|
| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)